4-Azidophenyl glyoxal hydrate
Overview
Description
4-Azidophenyl glyoxal hydrate is a chemical compound with the molecular formula C₈H₅N₃O₂·H₂O. It is known for its reactivity and is used in various bioconjugation applications, particularly for the selective functionalization of arginine residues in proteins and antibodies .
Mechanism of Action
Target of Action
The primary target of 4-Azidophenyl glyoxal hydrate (APG) is the arginine residues in native antibodies . Arginine residues are of special interest for the modification of biomolecules due to their abundance on protein surfaces and their positive charge .
Mode of Action
APG selectively reacts with the guanidine groups of arginine residues, allowing a facile introduction of azide groups on the monoclonal antibody . This selective reaction is the basis for the functionalization of arginine residues in native antibodies .
Biochemical Pathways
The selective reaction between APG and arginine residues leads to the formation of pre-functionalised antibody–azide conjugates . These conjugates are then derivatised via a biorthogonal cycloaddition reaction with different strained alkynes . This process results in the formation of antibody-fluorophore and antibody–oligonucleotide conjugates .
Pharmacokinetics
The resulting antibody conjugates show high stability in human plasma , suggesting that APG may have suitable ADME properties for bioconjugation applications.
Result of Action
The result of APG’s action is the formation of more homogeneous conjugates due to a lower content of arginines compared to lysines in native antibodies . The resulting antibody conjugates preserve antigen selectivity , making this approach attractive for the preparation of dual-payload antibodies .
Biochemical Analysis
Biochemical Properties
4-Azidophenyl glyoxal hydrate plays a significant role in biochemical reactions, especially in the selective functionalization of arginine residues in proteins. The compound reacts with the guanidine groups of arginine residues, forming stable hydroxyimidazole rings . This property makes this compound an efficient reagent for the preparation of homogeneous antibody conjugates .
Cellular Effects
This compound has been shown to influence various cellular processes. Its ability to selectively modify arginine residues in proteins can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of antibodies with this compound has been demonstrated to preserve antigen selectivity and maintain high stability in human plasma . This indicates that the compound can be used to create stable and functional bioconjugates that can interact with specific cellular targets.
Molecular Mechanism
The molecular mechanism of this compound involves its selective reaction with arginine residues in proteins. The compound forms covalent adducts with the guanidine groups of arginine, resulting in the formation of stable hydroxyimidazole rings . This reaction is highly specific and allows for the precise modification of proteins. The azide groups introduced through this reaction can then participate in biorthogonal cycloaddition reactions, enabling further functionalization of the modified proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the modified proteins retain their stability and functionality over time, indicating that this compound can be used to create long-lasting bioconjugates
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific dosage studies are limited, it is important to consider the potential threshold effects and toxicities at high doses. The selective modification of arginine residues by this compound suggests that careful dosage optimization is necessary to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in metabolic pathways that include the modification of arginine residues in proteins. The compound interacts with enzymes and cofactors that facilitate the formation of stable hydroxyimidazole rings . This interaction can influence metabolic flux and metabolite levels, particularly in pathways involving protein modification and bioconjugation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to selectively modify arginine residues suggests that it may be localized to specific cellular compartments where these residues are abundant . The distribution of the compound can impact its localization and accumulation within cells, affecting its overall biochemical activity.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. The compound’s ability to selectively modify arginine residues can direct it to specific compartments or organelles within the cell . This localization can influence the compound’s activity and function, making it a valuable tool for targeted protein modification and bioconjugation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azidophenyl glyoxal hydrate typically involves the reaction of phenylglyoxal with sodium azide. The reaction is carried out under controlled conditions to ensure the formation of the azide group on the phenyl ring. The product is then purified and hydrated to obtain the final compound .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Azidophenyl glyoxal hydrate undergoes several types of chemical reactions, including:
Bioconjugation Reactions: It reacts selectively with the guanidine groups of arginine residues in proteins, forming stable hydroxyimidazole rings.
Cycloaddition Reactions: The azide group can participate in biorthogonal cycloaddition reactions with strained alkynes, forming triazole linkages.
Common Reagents and Conditions
Bioconjugation: Typically involves the use of this compound and proteins containing arginine residues.
Cycloaddition: Involves the use of strained alkynes, such as dibenzocyclooctyne, under mild conditions to form triazole linkages.
Major Products Formed
Scientific Research Applications
4-Azidophenyl glyoxal hydrate has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Phenylglyoxal: Similar in structure but lacks the azide group, making it less versatile for biorthogonal reactions.
Methylglyoxal: Another α-dicarbonyl compound, but with different reactivity and selectivity compared to 4-Azidophenyl glyoxal hydrate.
Uniqueness
This compound is unique due to its dual functionality: the presence of both the glyoxal and azide groups. This allows for selective bioconjugation with arginine residues and subsequent functionalization through cycloaddition reactions, making it a versatile tool in chemical biology and medicinal chemistry .
Properties
IUPAC Name |
2-(4-azidophenyl)-2-oxoacetaldehyde;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2.H2O/c9-11-10-7-3-1-6(2-4-7)8(13)5-12;/h1-5H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYYPIYKJZCKGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)N=[N+]=[N-].O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196151-49-1 | |
Record name | 4-Azidophenyl glyoxal hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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